3-benzyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
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Description
“3-benzyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone” is a complex organic compound . It is an inhibitor of human RAD51 , a protein that plays a crucial role in DNA repair . This compound can be used to improve the efficacy of chemotherapy .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of this compound is C22H17N3O . It has a molecular weight of 339.39 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is key in the formation of this compound . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
This compound has a melting point of 174-175°C . It is soluble in DMSO at a concentration of ≥5mg/mL . The compound is a powder that ranges in color from faint yellow to dark yellow .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-benzyl-6-iodo-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16IN3O/c23-18-9-10-20-19(13-18)22(27)26(15-17-5-2-1-3-6-17)21(25-20)11-8-16-7-4-12-24-14-16/h1-14H,15H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZQPIRZPSLHQ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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